N-(2-(Dimethylamino)propyl)carbanilic acid ethyl ester
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Overview
Description
N-(2-(Dimethylamino)propyl)carbanilic acid ethyl ester is an organic compound that belongs to the class of esters Esters are widely known for their pleasant aromas and are commonly found in nature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)propyl)carbanilic acid ethyl ester typically involves the esterification of carbanilic acid with N-(2-(Dimethylamino)propyl) alcohol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction mixture is then cooled, and the ester is isolated by distillation or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Dimethylamino)propyl)carbanilic acid ethyl ester undergoes several types of chemical reactions, including:
Substitution: The ester can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used as catalysts.
Reduction: Lithium aluminum hydride is a widely used reducing agent for the reduction of esters.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Carbanilic acid and N-(2-(Dimethylamino)propyl) alcohol.
Reduction: The corresponding alcohol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(Dimethylamino)propyl)carbanilic acid ethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of N-(2-(Dimethylamino)propyl)carbanilic acid ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release carbanilic acid and N-(2-(Dimethylamino)propyl) alcohol, which can then interact with various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)ethyl methacrylate
- Acetic acid, 2-(dimethylamino)ethyl ester
- 2-Propenoic acid, 2-(dimethylamino)ethyl ester
Uniqueness
N-(2-(Dimethylamino)propyl)carbanilic acid ethyl ester is unique due to its specific ester linkage and the presence of the dimethylamino group This combination imparts distinct chemical and physical properties that differentiate it from other similar compounds
Properties
CAS No. |
92493-42-0 |
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Molecular Formula |
C14H22N2O2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
ethyl N-[2-(dimethylamino)propyl]-N-phenylcarbamate |
InChI |
InChI=1S/C14H22N2O2/c1-5-18-14(17)16(11-12(2)15(3)4)13-9-7-6-8-10-13/h6-10,12H,5,11H2,1-4H3 |
InChI Key |
BFJBUQODUOZPKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(CC(C)N(C)C)C1=CC=CC=C1 |
Origin of Product |
United States |
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